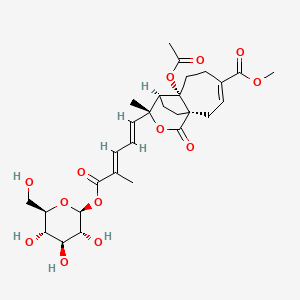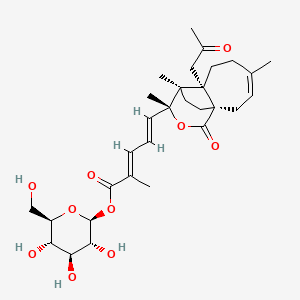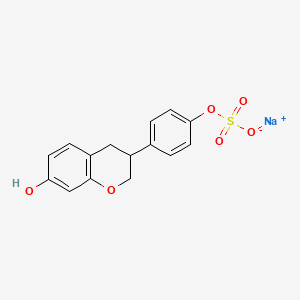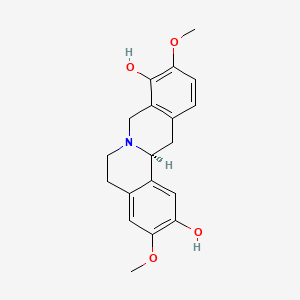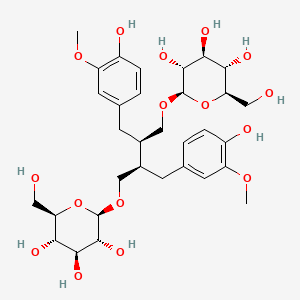
2',3',4'-Trihidroxicalcona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,4’-Trihydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2’, 3 and 4 . It is functionally related to a trans-chalcone and has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, a biological pigment, a NMDA receptor antagonist, a GABA modulator, a metabolite, an antineoplastic agent and a geroprotector .
Synthesis Analysis
Chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit . The known chalcones 2’,3,4-trihydroxychalcone were isolated from the dry leaves and stems of Stevia lucida . These compounds were structurally characterized by analysis of their spectroscopic data (1D and 2D NMR) .Molecular Structure Analysis
The molecular structure of 2’,3’,4’-Trihydroxychalcone was characterized by analysis of their spectroscopic data (1D and 2D NMR) .Physical and Chemical Properties Analysis
2’,3’,4’-Trihydroxychalcone has a molecular weight of 256.25 g/mol . It has a topological polar surface area of 77.8 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación
Modulación de las respuestas del receptor de estrógeno
Se ha descubierto que 2’,3’,4’-THC modula las respuestas mediadas por el receptor de estrógeno (ER) {svg_1}. Esto podría potencialmente prevenir los efectos adversos del tratamiento a largo plazo con terapia hormonal menopaúsica (THM) {svg_2}. Altera la actividad de ERα en la regulación genética y la proliferación celular sin competir con E2 por la unión a ERα {svg_3}.
Proliferación de células de cáncer de mama
La investigación ha demostrado que 2’,3’,4’-THC puede cambiar la regulación del receptor de estrógeno α de los genes y la proliferación de células de cáncer de mama {svg_4}. Se ha descubierto que bloquea la proliferación de células MCF-7 al prevenir la activación inducida por E2 de la transcripción de MAPK y c-MYC {svg_5}.
Mecanismo de reprogramación
2’,3’,4’-THC se considera un compuesto de reprogramación ya que altera la actividad de ERα en la regulación genética y la proliferación celular sin competir con E2 por la unión a ERα {svg_6}. Este mecanismo de reprogramación podría potencialmente superar los efectos proliferativos adversos del estrógeno en THM {svg_7}.
Mecanismo De Acción
- Role : ERα plays a crucial role in mediating estrogen’s effects, including gene regulation and cell proliferation .
- Gene Regulation : It uniquely regulates genes in bone-derived U2OS cells, affecting 824 out of 1358 genes not regulated by E2 alone .
- Molecular Effects : 2’,3’,4’-THC’s actions differ from selective estrogen receptor modulators (SERMs). It doesn’t directly bind to ERα’s E2 binding site but reprograms ERα activity .
- Cellular Effects : It blocks MCF-7 breast cancer cell proliferation by inhibiting E2-induced MAPK activation and c-MYC transcription .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
2’,3’,4’-Trihydroxychalcone causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Direcciones Futuras
2’,3’,4’-Trihydroxychalcone may represent a new class of ERα modulators that do not act as direct agonists or antagonists to overcome the adverse proliferative effects of estrogen in MHT by reprogramming ERα as opposed to an antagonist mechanism that involves blocking the binding of estrogen to ERα .
Análisis Bioquímico
Biochemical Properties
2’,3’,4’-Trihydroxychalcone has been found to interact with various enzymes and proteins. It has been shown to modulate estrogen receptor (ER)-mediated responses . This compound has also been reported to have a moderate to potential ability to reduce blood sugar .
Cellular Effects
In cellular processes, 2’,3’,4’-Trihydroxychalcone has been found to have significant effects. It has been shown to block the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of MAPK and c-MYC transcription . It also produced a synergistic activation with ERα on reporter and endogenous genes in human U2OS osteosarcoma cells .
Molecular Mechanism
At the molecular level, 2’,3’,4’-Trihydroxychalcone exerts its effects through various mechanisms. It does not bind to the E2 binding site in ERα like selective estrogen receptor modulators (SERMs), but rather alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .
Temporal Effects in Laboratory Settings
Its ability to alter the activity of ERα on gene regulation and cell proliferation suggests potential long-term effects on cellular function .
Metabolic Pathways
2’,3’,4’-Trihydroxychalcone is a part of the phenylpropanoid pathway, a large and diverse biosynthetic network that produces a wide array of plant natural products . It is an important intermediate of the flavonoid biosynthetic pathway .
Transport and Distribution
Given its interaction with the estrogen receptor, it is likely that it is transported in the blood to target tissues containing one or both nuclear estrogen receptor subtypes .
Subcellular Localization
Its interaction with nuclear estrogen receptors suggests that it may be localized in the nucleus .
Propiedades
IUPAC Name |
3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGTBGJKOTHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892373 |
Source


|
| Record name | 2',3',4'-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-74-2 |
Source


|
| Record name | 2',3',4'-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
